molecular formula C32H44Br2S2 B12549009 5,5'-Dibromo-3,3'-di(dodec-1-yn-1-yl)-2,2'-bithiophene CAS No. 864838-91-5

5,5'-Dibromo-3,3'-di(dodec-1-yn-1-yl)-2,2'-bithiophene

Cat. No.: B12549009
CAS No.: 864838-91-5
M. Wt: 652.6 g/mol
InChI Key: CDKUPPBZRYNKOM-UHFFFAOYSA-N
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Description

5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: is an organobromine compound that belongs to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics, including organic photovoltaics and organic light-emitting diodes (OLEDs). The presence of bromine atoms and alkynyl groups in this compound suggests potential utility in materials science and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene typically involves:

    Bromination: Starting with 2,2’-bithiophene, bromination at the 5 and 5’ positions can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve scaling up the above synthetic routes, optimizing reaction conditions for yield and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution.

    Coupling Reactions: The alkynyl groups can participate in coupling reactions, such as Sonogashira or Suzuki coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines.

    Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.

Major Products

The major products depend on the specific reactions but can include various substituted bithiophenes and extended conjugated systems.

Scientific Research Applications

5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene:

    Organic Electronics: As a building block for semiconducting materials in organic photovoltaics and OLEDs.

    Materials Science: In the development of new polymers and nanomaterials.

    Synthetic Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In organic electronics, its role would involve:

    Charge Transport: Facilitating the movement of electrons or holes in semiconducting materials.

    Light Absorption and Emission: Contributing to the optical properties of materials in OLEDs and photovoltaics.

Comparison with Similar Compounds

Similar Compounds

    5,5’-Dibromo-2,2’-bithiophene: Lacks the alkynyl groups, making it less versatile in coupling reactions.

    3,3’-Di(dodec-1-yn-1-yl)-2,2’-bithiophene: Lacks the bromine atoms, limiting its use in substitution reactions.

Uniqueness

5,5’-Dibromo-3,3’-di(dodec-1-yn-1-yl)-2,2’-bithiophene: is unique due to the presence of both bromine atoms and alkynyl groups, offering a combination of reactivity and functionality that can be exploited in various synthetic and materials science applications.

Properties

CAS No.

864838-91-5

Molecular Formula

C32H44Br2S2

Molecular Weight

652.6 g/mol

IUPAC Name

5-bromo-2-(5-bromo-3-dodec-1-ynylthiophen-2-yl)-3-dodec-1-ynylthiophene

InChI

InChI=1S/C32H44Br2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(33)35-31(27)32-28(26-30(34)36-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-20H2,1-2H3

InChI Key

CDKUPPBZRYNKOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC#CC1=C(SC(=C1)Br)C2=C(C=C(S2)Br)C#CCCCCCCCCCC

Origin of Product

United States

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